N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of furan, phenylethyl, and sulfanyl groups adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the furan, phenylethyl, and sulfanyl groups through various substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient synthetic routes and reaction conditions. Additionally, purification methods such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to corresponding alcohols.
Substitution: The phenylethyl and sulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperature, pressure, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another furan-containing compound with potential anticancer activity.
2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide: Known for its anticancer properties.
N-(2-furan-2-yl-1-((furan-2-ylmethyl)-carbamoyl)-vinyl)-4-methyl-benzamide: Studied for its biological activities.
Uniqueness
N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide is unique due to its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities. The combination of a quinazoline core with furan, phenylethyl, and sulfanyl groups makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-oxo-3-pentyl-2-phenacylsulfanylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c1-2-3-7-14-30-26(33)22-13-12-20(25(32)28-17-21-11-8-15-34-21)16-23(22)29-27(30)35-18-24(31)19-9-5-4-6-10-19/h4-6,8-13,15-16H,2-3,7,14,17-18H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHWADRIPQIJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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